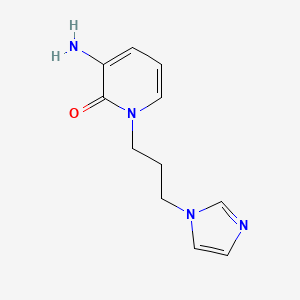

3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A facile entry to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines has been developed from readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . Another method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The synthesis of 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines involves the use of readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This process avoids the use of caustic or expensive reagents, such as transition metal complexes .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a substrate for the synthesis of imidazole and pyrimidine derivatives, which are crucial in the development of new pharmaceuticals . The process involves the transformation of α-aminoamidines derived from aminonitriles, leading to the creation of heterocyclic systems with potential therapeutic applications.

Medicinal Chemistry

Due to its unique structure, 3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one is instrumental in the synthesis of novel drug candidates. It’s particularly valuable in medicinal chemistry studies for the development of compounds with potential biological activity.

Biological Activity Research

The compound’s imidazole ring is similar to the biologically active portion of many natural products and pharmaceuticals. This similarity allows researchers to use it as a model to study biological interactions and to design molecules that can modulate biological pathways .

Functional Materials Development

Compounds containing imidazole and pyrimidine rings are of interest for the creation of modern functional materials. Their unique properties make them suitable for applications in various fields such as electronics, photonics, and nanotechnology .

Catalysis

3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one: can be used in catalytic processes to facilitate chemical reactions. Its structure allows it to act as a ligand, binding to metals and enhancing the efficiency of catalytic systems .

Chemical Synthesis Optimization

Researchers utilize this compound to develop more efficient and convenient synthetic pathways. It’s applied in methods that aim to optimize the synthesis of complex molecules, reducing the number of steps and improving overall yields .

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, which include this compound, have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Mode of Action

Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as antibacterial, antifungal, antiviral, and anti-inflammatory responses.

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Propriétés

IUPAC Name |

3-amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-10-3-1-6-15(11(10)16)7-2-5-14-8-4-13-9-14/h1,3-4,6,8-9H,2,5,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKQCZYNVPRKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)

![Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763345.png)

![4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2763355.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)